molecular formula C22H30O3 B096104 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid CAS No. 18654-18-7

2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid

Cat. No. B096104
CAS RN: 18654-18-7
M. Wt: 342.5 g/mol
InChI Key: QUVGEKPNSCFQIR-AOSYACOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid, commonly known as HPTB, is a naturally occurring compound found in various plants and animals. It belongs to the family of hydroxybenzoic acids and has been studied extensively for its potential health benefits.

Scientific Research Applications

Isolation and Biological Activity

2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid has been isolated as one of the new compounds from the leaves of Ginkgo biloba. Compounds similar in structure have shown moderate inhibitory activity on lipid droplets accumulation in mouse pre-adipocyte cell lines, suggesting potential biological activity in cellular metabolism and fat storage processes (Deguchi et al., 2014).

Biochemical Degradation Studies

Research on the metabolism of similar compounds by Pseudomonas putida has helped elucidate the degradation pathway of biphenyl, which includes the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. This contributes to understanding the microbial breakdown of complex organic compounds in the environment (Catelani et al., 1973).

Development of Novel Fluorescence Probes

The development of novel fluorescence probes for detecting highly reactive oxygen species in biological systems has utilized related compounds. These probes can selectively detect specific reactive oxygen species, aiding in the study of oxidative stress and cellular defense mechanisms (Setsukinai et al., 2003).

Oxidation and Enzymatic Inhibition Studies

Studies on the formation of complexes with anacardic acid, which is structurally similar, and copper ions have shown insights into the oxidation processes of phenolic compounds. This research contributes to understanding the role of natural compounds in inhibiting enzymatic oxidation, which is relevant in pharmaceutical and food industries (Hayashi et al., 2007).

properties

IUPAC Name

2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGEKPNSCFQIR-AOSYACOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid

CAS RN

18654-18-7, 103904-73-0
Record name Anacardic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,11,14-Anacardic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5X3PZ4LDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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